2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide” is a thiazole derivative . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have been recognized for their antimicrobial properties . The compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. Its structural analogs have shown efficacy against a range of microbial pathogens, suggesting potential use in treating infections.
Antitumor and Cytotoxic Activities
Research has indicated that thiazole compounds can exhibit significant antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit the growth of cancer cells, making it a candidate for anticancer drug development.
Agricultural Uses
In agriculture, thiazole derivatives are explored for their antifungal activities, which can protect crops from fungal pathogens . The subject compound could be synthesized into pesticides or fungicides to enhance crop yield and food security.
Industrial Applications
Thiazole structures are used in the synthesis of dyes, biocides, and chemical reaction accelerators . This compound could be involved in the manufacturing of industrial products that require these chemical properties.
Environmental Applications
Due to their biological activity, thiazole derivatives can be used in environmental applications such as bioremediation . The compound might be effective in the breakdown of pollutants or in the treatment of waste materials.
Neuroprotective Properties
Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . This compound could be part of research into new treatments for conditions like Alzheimer’s or Parkinson’s disease.
Analgesic and Anti-inflammatory Uses
Thiazoles have been associated with analgesic and anti-inflammatory activities . This suggests that the compound could be developed into a new class of pain relievers or anti-inflammatory medications.
Antiviral Research
Thiazole compounds have been studied for their potential antiviral effects . This compound could be used in the synthesis of new antiviral drugs, especially for viruses that have developed resistance to current treatments.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For example, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others may interfere with bacterial quorum sensing pathways .
Biochemical Pathways
For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-10-18-13-3-2-11(8-14(13)23-10)15(21)19-12-4-6-20(9-12)16-17-5-7-22-16/h2-3,5,7-8,12H,4,6,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIJODLNJMLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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